2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide
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Overview
Description
2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a sulfonylamino group, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide typically involves multiple steps One common method includes the reaction of cyclopentanone with phenylethylamine to form an intermediate, which is then reacted with sulfonyl chloride to introduce the sulfonylamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, affecting their function. The phenylethenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(E)-2-Phenylethenyl]amino]cyclopentane-1-carboxamide
- 2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclohexane-1-carboxamide
- 2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-acetamide
Uniqueness
2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-14(17)12-7-4-8-13(12)16-20(18,19)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,16H,4,7-8H2,(H2,15,17)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXYBQJKRKGSK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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